

Application Notes and Protocols for Studying Squamous Carcinoma Cells with CCT129957

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Compound of Interest

Compound Name: CCT129957

Cat. No.: B1668748

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Introduction

CCT129957 is a potent, cell-permeable inhibitor of Phospholipase C- γ (PLC- γ), an enzyme that is frequently overexpressed in squamous cell carcinoma (SCC) and plays a crucial role in tumor progression, including cell proliferation, survival, and invasion.^[1] PLC- γ is a key downstream effector of various receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in SCC. Upon activation, PLC- γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to the activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival.

These application notes provide a comprehensive guide for utilizing **CCT129957** to investigate its therapeutic potential and to study the role of PLC- γ signaling in squamous carcinoma cells.

Disclaimer: Specific experimental data on the anti-proliferative effects (e.g., IC50 for cell viability) of **CCT129957** in squamous carcinoma cell lines are not extensively available in the public domain. The provided protocols and concentration ranges are based on the known enzymatic inhibitory concentrations of **CCT129957**, its effects on calcium release in SCC cells, and data from other PLC inhibitors. Researchers should perform initial dose-response experiments to determine the optimal working concentrations for their specific SCC cell line and experimental setup.

Data Presentation

Table 1: Properties of CCT129957

Property	Value	Reference
Target	Phospholipase C-γ (PLC-γ)	[1]
IC50 (enzymatic assay)	~3 μM	[1]
Effect in SCC	Inhibits Ca ²⁺ release at ~15 μM	[1]
Chemical Formula	C25H23N3O	N/A
Molecular Weight	381.47 g/mol	N/A

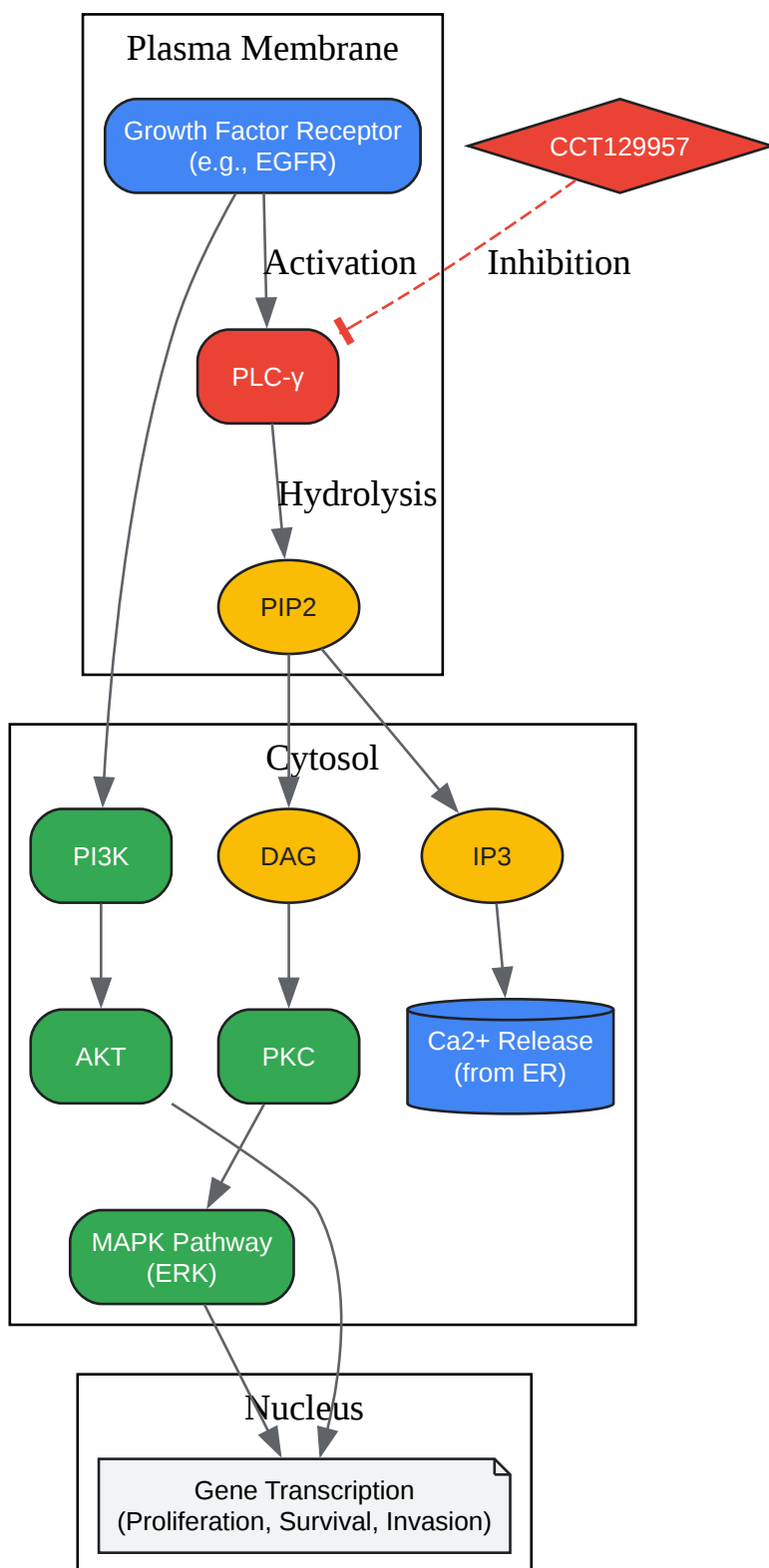
Table 2: Reference IC50 Values of Other Compounds in Squamous Carcinoma Cell Lines

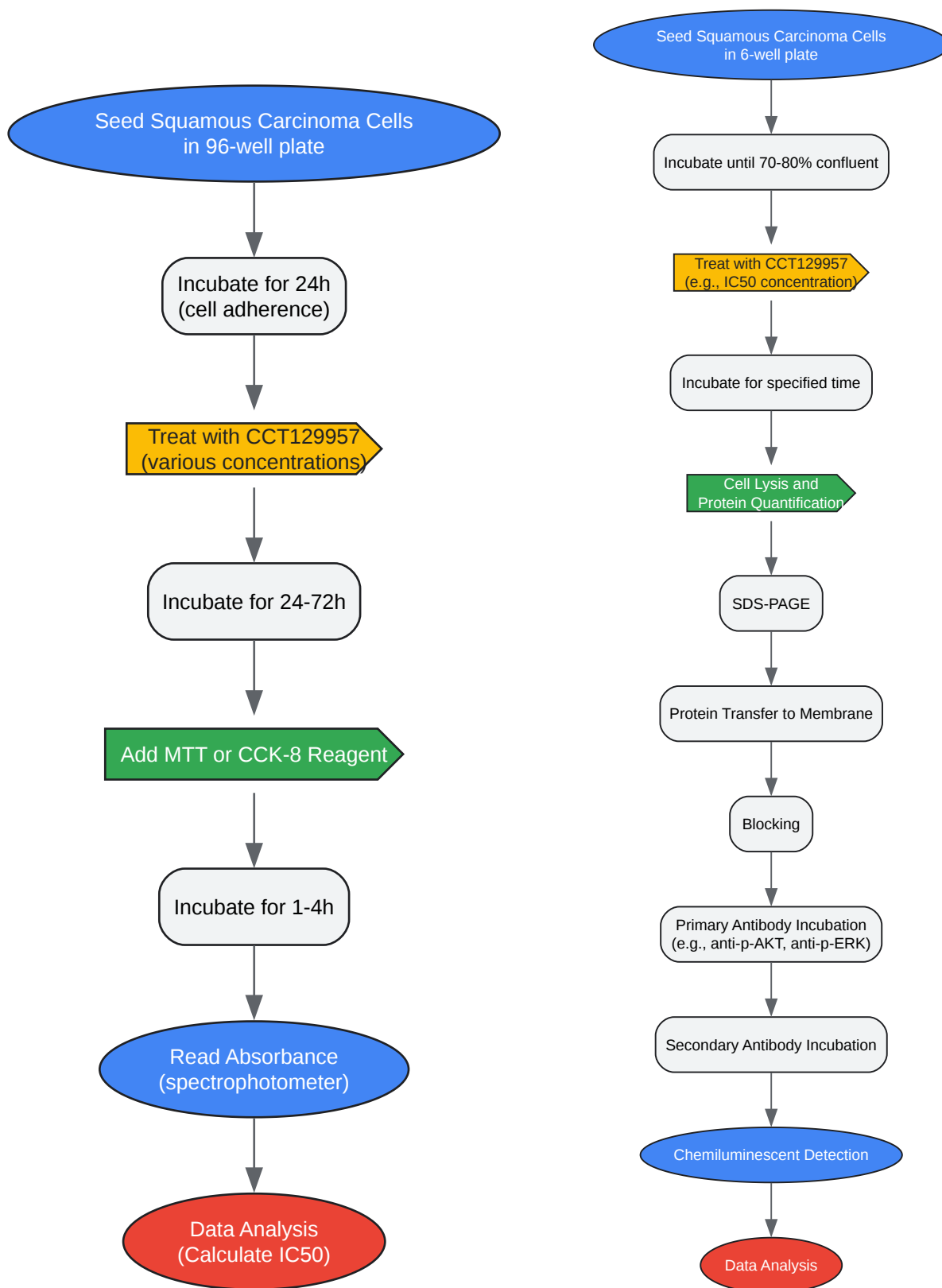
This table provides context for typical inhibitory concentrations of various anti-cancer agents in SCC cell lines. This can help in designing the initial dose-response experiments for **CCT129957**.

Compound	Cell Line	Assay	IC50	Reference
D609 (PC-PLC inhibitor)	A431 (Skin SCC)	Proliferation	33-50 µg/mL	[2][3]
D609 (PC-PLC inhibitor)	CaSki (Cervical SCC)	Proliferation	33-50 µg/mL	[2][3]
U73122 (PLC inhibitor)	HNSCC cells	Invasion Assay	3 µM	N/A
Itraconazole	A431 (Skin SCC)	CCK-8	Not specified	[4]
Itraconazole	Colo16 (Skin SCC)	CCK-8	Not specified	[4]
LY294002 (PI3K inhibitor)	Multiple cSCC lines	MTT/Cell Counting	10 µM	[5]
Erlotinib HCl (EGFR inhibitor)	A431 (Skin SCC)	HTRF	0.42 µM	[6]

Signaling Pathways and Experimental Workflows

PLC-γ Signaling Pathway in Squamous Cell Carcinoma





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